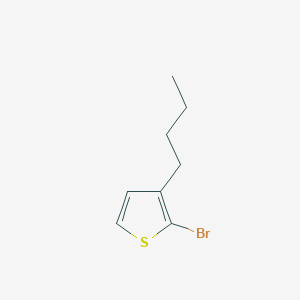

2-Bromo-3-butylthiophene

概要

説明

2-Bromo-3-butylthiophene is an organobromine compound with the molecular formula C8H11BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and materials science, particularly in the development of organic semiconductors and other advanced materials .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-butylthiophene typically involves the bromination of 3-butylthiophene. One common method is the reaction of 3-butylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .

化学反応の分析

Types of Reactions: 2-Bromo-3-butylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

Substitution Reactions: Various substituted thiophenes.

Oxidation Reactions: Thiophene sulfoxides and sulfones.

Coupling Reactions: Biaryl compounds.

科学的研究の応用

Organic Electronics

Organic Semiconductors

2-Bromo-3-butylthiophene serves as a crucial building block in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : This compound contributes to the formation of conjugated systems that facilitate charge transport, enhancing the efficiency and performance of OLEDs.

- Organic Field-Effect Transistors (OFETs) : The compound's structural characteristics allow for improved mobility of charge carriers, which is essential for effective transistor operation.

Materials Science

Advanced Materials Development

In materials science, this compound is utilized as a precursor for synthesizing advanced materials with unique electronic properties. Its derivatives are being explored for use in:

- Organic Solar Cells : The compound can act as a light absorber, converting sunlight into electricity effectively.

- Conductive Polymers : The incorporation of this compound into polymer matrices results in materials with enhanced conductivity and stability .

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential to interact with various biological targets, particularly:

- Cytochrome P450 Enzymes Inhibition : Studies show that it may inhibit enzymes such as CYP1A2 and CYP2C9, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, impacting therapeutic outcomes .

- Potential Anti-Cancer Activity : Preliminary studies suggest that thiophene derivatives may have anti-cancer properties, making them interesting candidates for drug discovery.

Common Synthetic Routes

作用機序

The mechanism of action of 2-Bromo-3-butylthiophene in various applications depends on its chemical reactivity and interaction with other molecules. In organic semiconductors, it contributes to the formation of conjugated systems that facilitate charge transport. In medicinal chemistry, its bromine atom and thiophene ring can interact with biological targets, potentially inhibiting or modulating their activity .

類似化合物との比較

- 2-Bromo-3-methylthiophene

- 2-Bromo-3-ethylthiophene

- 2-Bromo-3-propylthiophene

Comparison: 2-Bromo-3-butylthiophene is unique due to its butyl side chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides different steric and electronic effects, making it suitable for specific applications in materials science and organic synthesis .

生物活性

2-Bromo-3-butylthiophene is an organobromine compound characterized by its unique structure, which includes a thiophene ring substituted with a bromine atom and a butyl group. Its molecular formula is C₈H₁₁BrS. This compound has garnered attention in various fields, particularly in pharmacology and materials science, due to its significant biological activity.

- Molecular Formula : C₈H₁₁BrS

- Appearance : Colorless liquid

- Boiling Point : Approximately 112-113°C

- Melting Point : -20°C

- Solubility : Miscible with water, ethanol, and most organic solvents

Cytochrome P450 Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes play a crucial role in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or diminished therapeutic effects .

Toxicity Profile

The compound is classified as harmful upon ingestion or skin contact. This toxicity profile necessitates caution during handling and application in research settings .

Case Study on Allergic Reactions

A notable case involved a researcher who developed acute dermatitis likely induced by exposure to thiophene derivatives during chemical synthesis experiments. Although this case did not involve this compound directly, it highlights the potential for allergic reactions associated with thiophene compounds .

Enzyme Interaction Studies

Research indicates that this compound may alter the metabolism of various drugs by inhibiting cytochrome P450 enzymes. This could lead to significant drug-drug interactions, thereby impacting clinical outcomes .

Applications in Drug Discovery

Thiophene derivatives, including this compound, are being explored for their potential as anti-cancer agents and antimicrobials. The ongoing research aims to uncover their therapeutic uses across various medical fields .

Synthesis Methods

Several methods exist for synthesizing this compound. The synthesis typically involves bromination reactions of corresponding thiophenes or the use of Grignard reagents .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2 and CYP2C9, affecting drug metabolism |

| Toxicity | Classified as harmful upon ingestion or skin contact |

| Potential Therapeutic Uses | Investigated for anti-cancer and antimicrobial properties |

特性

IUPAC Name |

2-bromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLITSBUDZSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571913 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145543-82-4 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。